N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Description
N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, also known as E-1, is a synthetic compound that has been developed for its potential use in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting candidate for further investigation.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
A significant body of research has been dedicated to the synthesis and evaluation of quinazolinone derivatives for their analgesic and anti-inflammatory properties. For example, Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one exhibited potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium while demonstrating only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial and Antifungal Agents
Quinazolinone derivatives have also been explored for their antimicrobial and antifungal potentials. Desai et al. (2007) synthesized new quinazolines that were screened for their antibacterial and antifungal activities, demonstrating effectiveness against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as C. albicans (Desai et al., 2007). This research suggests the potential of N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide and its analogs in developing new antimicrobial and antifungal treatments.
Synthesis and Structural Analysis
The synthesis and structural characterization of quinazolinone derivatives are key areas of research, contributing to the development of compounds with improved pharmacological profiles. Karmakar et al. (2007) studied the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, shedding light on the molecular frameworks that could influence the biological activities of such compounds (Karmakar et al., 2007).
Tyrosine Kinase Inhibition
Another promising area of application is in the inhibition of tyrosine kinases, critical enzymes in various cellular processes including the regulation of growth factors. Riadi et al. (2021) described the synthesis of a quinazolinone-based derivative showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-18-22-17-8-6-5-7-16(17)20(23-18)26-13-19(24)21-14-9-11-15(12-10-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKXQVMLJHHTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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